![molecular formula C16H19N3O3 B5305600 N-(2,5-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5305600.png)
N-(2,5-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea, commonly known as DPU-4, is a chemical compound that has gained attention in scientific research due to its potential application in cancer treatment. DPU-4 is a small molecule inhibitor that targets the protein kinase CK2, which plays a crucial role in cell proliferation, survival, and differentiation. In
Mechanism of Action
The mechanism of action of DPU-4 involves the inhibition of CK2, which is a serine/threonine protein kinase that regulates several cellular processes, including cell proliferation, survival, and differentiation. CK2 is overexpressed in many cancer cells and is associated with poor prognosis. DPU-4 binds to the ATP-binding site of CK2 and inhibits its activity, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
DPU-4 has been shown to have potent antitumor activity in various cancer cell lines. In addition, DPU-4 has been shown to enhance the efficacy of other cancer drugs. DPU-4 has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. DPU-4 has been tested in animal models and has shown good pharmacokinetic properties and low toxicity.
Advantages and Limitations for Lab Experiments
DPU-4 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. DPU-4 has been shown to have potent antitumor activity and can be used as a tool compound to study the role of CK2 in cancer. However, DPU-4 has some limitations for lab experiments. It is not selective for CK2 and can inhibit other kinases. In addition, DPU-4 has poor solubility in aqueous solutions, which can limit its use in some experiments.
Future Directions
There are several future directions for the research on DPU-4. One direction is to optimize the synthesis of DPU-4 to yield higher purity and higher yield. Another direction is to improve the selectivity of DPU-4 for CK2 and reduce its inhibition of other kinases. In addition, future studies can investigate the efficacy of DPU-4 in combination with other cancer drugs and explore its potential application in other diseases, such as inflammatory disorders and neurodegenerative diseases.
Conclusion:
DPU-4 is a small molecule inhibitor that targets CK2 and has shown promising results in preclinical studies as a potential anticancer agent. DPU-4 has several advantages for lab experiments, including its easy synthesis and potent antitumor activity. However, DPU-4 has some limitations, including its lack of selectivity for CK2 and poor solubility in aqueous solutions. Future research on DPU-4 can optimize its synthesis, improve its selectivity, and explore its potential application in other diseases.
Synthesis Methods
The synthesis of DPU-4 involves a multi-step process that starts with the reaction of 2,5-dimethoxyaniline with ethyl 2-bromoacetate to yield 2,5-dimethoxyphenethyl 2-bromoacetate. The intermediate is then converted to the corresponding acid, which is further reacted with 4-pyridinamine to give the final product, DPU-4. The synthesis of DPU-4 has been optimized to yield high purity and high yield.
Scientific Research Applications
DPU-4 has shown promising results in preclinical studies as a potential anticancer agent. CK2 is overexpressed in many cancer cells, and its inhibition by DPU-4 leads to cell cycle arrest, apoptosis, and inhibition of tumor growth. DPU-4 has been tested in various cancer cell lines, including breast cancer, pancreatic cancer, and lung cancer, and has shown potent antitumor activity. In addition, DPU-4 has been shown to enhance the efficacy of other cancer drugs, such as doxorubicin and gemcitabine.
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(1-pyridin-4-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11(12-6-8-17-9-7-12)18-16(20)19-14-10-13(21-2)4-5-15(14)22-3/h4-11H,1-3H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYMFMZJUWMANF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)NC2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-3-[1-(pyridin-4-yl)ethyl]urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.